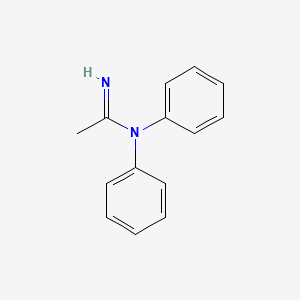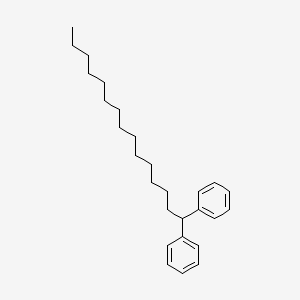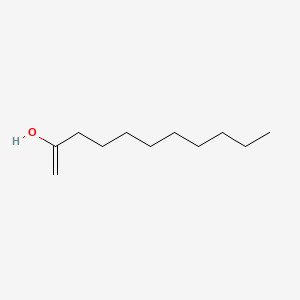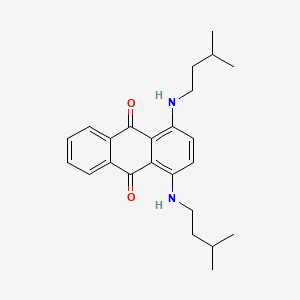![molecular formula C16H14ClNO4 B12647590 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid CAS No. 87347-28-2](/img/structure/B12647590.png)
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydrofuro[3,4-c]pyridin ring, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrofuro[3,4-c]pyridin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a suitable chlorophenyl derivative is introduced into the ring system.
Attachment of the acetic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: Its chemical properties might make it useful in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism by which 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: This could inhibit or activate enzymatic activity, affecting metabolic pathways.
Interaction with receptors: Binding to cellular receptors could trigger signaling pathways, leading to various biological effects.
Modulation of gene expression: It might influence the expression of specific genes, altering cellular functions.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenyl group, a dihydrofuro[3,4-c]pyridin ring, and an acetic acid moiety sets it apart from other compounds with similar functionalities.
特性
CAS番号 |
87347-28-2 |
|---|---|
分子式 |
C16H14ClNO4 |
分子量 |
319.74 g/mol |
IUPAC名 |
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-9-15(22-8-14(19)20)13-7-21-16(12(13)6-18-9)10-2-4-11(17)5-3-10/h2-6,16H,7-8H2,1H3,(H,19,20)/t16-/m0/s1 |
InChIキー |
SFALQWYGIWKMFS-INIZCTEOSA-N |
異性体SMILES |
CC1=NC=C2[C@@H](OCC2=C1OCC(=O)O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NC=C2C(OCC2=C1OCC(=O)O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















